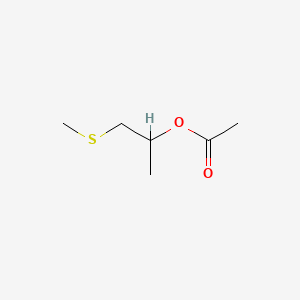

S-Methyl 2-(acetyloxy)propanethioate

Description

Historical Trajectories of Acetate (B1210297) Esters and Thioethers in Chemical and Biochemical Research

The historical pathways of acetate esters and thioethers are rich and varied, marking significant milestones in the evolution of chemical and biochemical understanding.

Acetate Esters: The study of esters, organic compounds formed from the reaction of an acid and an alcohol, dates back to the early days of organic chemistry. ebsco.comnewworldencyclopedia.org Acetate esters, in particular, gained prominence for their characteristic fruity odors, leading to their early use as artificial flavorings and fragrances. ebsco.comnih.gov The esterification reaction itself, which forms these compounds, is a fundamental concept in organic synthesis. newworldencyclopedia.org In the 20th century, the role of acetate esters expanded significantly. For instance, cellulose (B213188) acetate became a key material in the production of fibers and films. britannica.com Biochemically, the discovery of acetylcholine, an acetate ester, as a neurotransmitter in the early 1900s was a landmark event, revealing the critical role of this functional group in physiological processes. britannica.com

Thioethers: Thioethers, the sulfur analogs of ethers, have also been a subject of chemical investigation for well over a century. taylorandfrancis.comwikipedia.org Initially, their study was often hampered by their strong, unpleasant odors. wikipedia.org However, their unique reactivity and presence in biological systems drove continued research. In biochemistry, the amino acid methionine, which contains a thioether group, was identified as essential for life. The discovery of S-adenosylmethionine and its role in biological methylation reactions further highlighted the importance of thioethers. nih.gov In synthetic chemistry, methods for forming carbon-sulfur bonds to create thioethers have been a persistent area of development, leading to more efficient and less odorous processes. taylorandfrancis.com The recognition of thioether-containing compounds in medicinal chemistry has also grown, with research exploring their potential in developing new therapeutic agents. researchgate.net

Molecular Significance of Methylthio and Acetate Functionalities in Biological Systems

Both the methylthio and acetate functionalities are integral to a wide array of biological processes, underscoring their molecular importance.

Methylthio Functionality: The methylthio group (-SCH3) is a key component of the essential amino acid methionine. Methionine plays a crucial role in protein synthesis and is a precursor to S-adenosylmethionine (SAM), the primary methyl group donor in virtually all biological systems. This methylation is vital for the regulation of DNA, RNA, and proteins. The cleavage of the methylthio group from methylthioadenosine is part of a salvage pathway that regenerates methionine, demonstrating the cell's efficient use of this functional group. nih.gov Furthermore, sulfhydryl groups, closely related to thioethers, are critical for the structure and function of proteins, particularly through the formation of disulfide bonds in cysteine residues and their role in the active sites of enzymes. wikipedia.orgcreative-proteomics.com

Acetate Functionality: Acetate is a central molecule in metabolism for all domains of life. biologyinsights.com It is a key building block for biosynthesis and a source of energy. In the form of acetyl-CoA, acetate enters the citric acid cycle for energy production and is a precursor for the synthesis of fatty acids and cholesterol. nih.gov The acetate functionality is also critical in epigenetics; histone acetylation, the attachment of acetyl groups to histone proteins, plays a vital role in regulating gene expression. biologyinsights.comresearchgate.net This process can influence a wide range of cellular functions, from metabolic regulation to learning and memory. nih.gov The importance of acetate is further highlighted by its role as a signaling molecule, for instance, in the communication between the gut microbiota and the brain. biologyinsights.com

Lacunae in Current Scientific Understanding of 1-[(Methylthio)methyl]ethyl Acetate

Despite the well-documented importance of its constituent functional groups, there is a significant gap in the scientific literature regarding 1-[(Methylthio)methyl]ethyl acetate itself. A search of prominent chemical databases reveals basic information such as its molecular formula (C6H12O2S) and structure. nih.govuni.lu However, there is a notable absence of dedicated research articles detailing its synthesis, reactivity, physical properties, or biological activity.

This lack of specific data means that its potential applications, whether in materials science, agriculture, or pharmacology, remain unexplored. The compound is listed in chemical vendor catalogs, suggesting its availability for research purposes, yet it has not emerged as a significant subject of academic or industrial investigation. nih.gov The scientific community's understanding of 1-[(Methylthio)methyl]ethyl acetate is therefore currently limited to predictions based on the known properties of acetate esters and thioethers, rather than on empirical data derived from direct study of the compound.

Interactive Data Table: Computed Properties of 1-[(Methylthio)methyl]ethyl Acetate

| Property | Value | Source |

| Molecular Formula | C6H12O2S | PubChem nih.gov |

| Molecular Weight | 148.23 g/mol | PubChem nih.gov |

| IUPAC Name | 1-methylsulfanylpropan-2-yl acetate | PubChem nih.gov |

| CAS Number | 74586-09-7 | PubChem nih.gov |

| XLogP3 | 1.2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

Epistemological Framework and Research Objectives for 1-[(Methylthio)methyl]ethyl Acetate Investigations

The investigation of a novel or understudied chemical compound like 1-[(Methylthio)methyl]ethyl acetate requires a structured epistemological framework. researchgate.netpixel-online.net Epistemology, in the context of chemistry, concerns how we know what we know about chemical substances and their interactions. quora.comeuchems.eu For a compound with limited existing knowledge, the initial approach would be empirical and descriptive, aiming to establish a foundational set of data.

Epistemological Approach: The initial investigation would be grounded in empiricism, focusing on experimental observation to establish the compound's fundamental properties. This aligns with the historical development of chemistry, where understanding is built upon a foundation of verifiable experimental results. pixel-online.net The philosophical stance would be one of scientific realism, assuming that the compound has distinct properties that can be measured and characterized, moving beyond the mere theoretical combination of its functional groups. euchems.eu

Research Objectives: The primary goal of future research on 1-[(Methylthio)methyl]ethyl acetate would be to move from a state of data deficiency to one of comprehensive characterization. Key objectives would include:

Synthesis and Purification: Developing and optimizing a reliable synthetic route to produce the compound in high purity. This is a fundamental first step for any further study. mdpi.com

Structural Elucidation: Confirming the molecular structure using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy. biopharmaspec.com

Physicochemical Characterization: Determining key physical properties such as melting point, boiling point, solubility, and spectral characteristics.

Reactivity Profiling: Investigating the chemical reactivity of the compound, including the stability of the ester and thioether linkages under various conditions (e.g., acidic, basic, oxidative, reductive).

Exploratory Biological Screening: Conducting preliminary in vitro assays to assess any potential biological activity, guided by the known roles of acetate and methylthio groups. This could include screening for antimicrobial, cytotoxic, or enzyme-inhibitory effects. frontiersin.org

The pursuit of these objectives would systematically fill the existing knowledge gaps, providing the necessary data to determine if 1-[(Methylthio)methyl]ethyl acetate holds any potential for future applications. frontiersin.org

Structure

2D Structure

Properties

CAS No. |

74586-09-7 |

|---|---|

Molecular Formula |

C6H10O3S |

Molecular Weight |

162.21 g/mol |

IUPAC Name |

(1-methylsulfanyl-1-oxopropan-2-yl) acetate |

InChI |

InChI=1S/C6H10O3S/c1-4(6(8)10-3)9-5(2)7/h4H,1-3H3 |

InChI Key |

BYXWIZRQYXPTSL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CSC)OC(=O)C |

boiling_point |

73.00 °C. @ 8.50 mm Hg |

density |

1.127-1.131 (20°) |

physical_description |

colourless to pale pink liquid |

solubility |

slightly slightly soluble in water; soluble in fats |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for 1 Methylthio Methyl Ethyl Acetate

Conventional Organic Synthesis Pathways Towards 1-[(Methylthio)methyl]ethyl Acetate (B1210297)

The assembly of 1-[(Methylthio)methyl]ethyl acetate via traditional organic synthesis would logically proceed through the formation of its precursor alcohol, 1-(methylthio)propan-2-ol, followed by esterification.

Strategic Esterification Protocols for Acetate Moiety Incorporation

The final step in the synthesis would be the acylation of the secondary alcohol, 1-(methylthio)propan-2-ol. A variety of well-established esterification methods could be considered, each with its own advantages regarding reaction conditions and substrate compatibility.

One of the most common methods is the Fischer-Speier esterification , which involves reacting the alcohol with acetic acid in the presence of a strong acid catalyst like sulfuric acid. youtube.com This is an equilibrium-driven process, often requiring the removal of water to achieve high yields. youtube.com Alternatively, the use of more reactive acylating agents such as acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine, triethylamine) can provide a more direct and often irreversible pathway to the ester.

For substrates that may be sensitive to harsh acidic or basic conditions, milder methods are available. The Steglich esterification , using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a powerful option for forming esters from carboxylic acids and alcohols at room temperature.

Table 1: Comparison of Potential Esterification Methods

| Method | Reagents | Conditions | Advantages | Potential Challenges |

|---|---|---|---|---|

| Fischer-Speier | Acetic acid, H₂SO₄ (cat.) | Reflux | Inexpensive reagents | Equilibrium reaction, harsh conditions |

| Acyl Chloride | Acetyl chloride, Pyridine | 0 °C to RT | High reactivity, irreversible | Generates HCl, requires base |

| Acetic Anhydride | Acetic anhydride, Base | RT or gentle heat | Less corrosive than acyl chloride | Can require purification from acetic acid byproduct |

| Steglich | Acetic acid, DCC, DMAP | Room Temperature | Mild conditions, high yield | DCC byproduct can be difficult to remove |

Thiomethylation and Thioether Bond Formation Methodologies

The key precursor, 1-(methylthio)propan-2-ol, is a β-hydroxy sulfide. The synthesis of such compounds is well-documented. A primary strategy involves the regioselective ring-opening of an epoxide, in this case, propylene (B89431) oxide, with a sulfur nucleophile. nih.gov Using sodium thiomethoxide (NaSMe) as the nucleophile would lead to the desired product, with the attack occurring at the less sterically hindered carbon of the epoxide. nih.gov This reaction can be catalyzed by various agents, including Lewis acids or under solvent-free conditions to enhance efficiency and regioselectivity. nih.gov

Another approach is the direct 1,2-hydroxysulfenylation of an alkene. nih.gov However, the epoxide ring-opening strategy is generally more direct for this specific target. The synthesis of thioethers from alcohols is also possible through methods like the Mitsunobu reaction, though this typically requires acidic thiols. nih.gov A more recent, thiol-free method uses isothiouronium salts as deoxasulfenylating agents to convert alcohols directly to thioethers, offering broad functional group tolerance. nih.gov

Development of Stereoselective Syntheses for 1-[(Methylthio)methyl]ethyl Acetate Enantiomers

Since the target molecule is chiral, producing enantiomerically pure forms is a significant synthetic goal. This can be achieved by creating the chiral center in the precursor alcohol, 1-(methylthio)propan-2-ol, in a controlled manner.

One effective strategy is the asymmetric ring-opening of propylene oxide . This can be accomplished using a chiral catalyst system in conjunction with a sulfur nucleophile. Another powerful method is the asymmetric reduction of the corresponding ketone , 1-(methylthio)acetonitrile. This transformation can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation, yielding an enantiomerically enriched alcohol.

Furthermore, kinetic resolution of racemic 1-(methylthio)propan-2-ol represents a viable pathway. This involves using a chiral catalyst or enzyme to selectively acylate one enantiomer of the alcohol, allowing for the separation of the faster-reacting enantiomeric acetate from the unreacted, slower-reacting alcohol enantiomer. libretexts.org

Biocatalytic and Enzymatic Synthesis of 1-[(Methylthio)methyl]ethyl Acetate

Chemoenzymatic strategies offer a green and highly selective alternative to conventional synthesis, operating under mild conditions and often providing exceptional stereoselectivity. nih.govnih.gov

Enzyme Discovery and Engineering for Specific Catalysis

Lipases are the most prominent class of enzymes used for esterification and transesterification reactions. nih.govnih.gov These enzymes are known for their ability to catalyze the acylation of a wide range of alcohols, including secondary alcohols. libretexts.org The search for a suitable biocatalyst for the synthesis of 1-[(Methylthio)methyl]ethyl acetate would involve screening a library of commercially available lipases (e.g., from Candida antarctica, Pseudomonas fluorescens, or porcine pancreas) for activity towards the 1-(methylthio)propan-2-ol substrate. unam.mx

Lipases, such as Lipase B from Candida antarctica (CALB), have demonstrated an intrinsic ability to differentiate between various chemical groups, showing high selectivity for alcohol groups over thiol groups. mdpi.com This chemoselectivity is crucial for substrates containing sulfur. Should native enzymes show low activity or selectivity, modern protein engineering techniques, such as directed evolution or site-directed mutagenesis, can be employed to tailor the enzyme's active site. This can enhance substrate binding, improve catalytic efficiency, and increase enantioselectivity for the specific target molecule. An enzyme from Mycobacterium smegmatis has shown remarkable ability to favor alcoholysis over hydrolysis even in aqueous media, suggesting that engineering hydrolases into efficient acyltransferases is a promising avenue. nih.gov

Optimization of Bioreaction Conditions for Enhanced Yields of 1-[(Methylthio)methyl]ethyl Acetate

To maximize the efficiency of the biocatalytic synthesis, several reaction parameters must be optimized. mdpi.com The choice of solvent is critical; organic solvents are typically used to shift the equilibrium towards ester synthesis rather than hydrolysis. youtube.com The water content, or water activity (a_w), in the system must be carefully controlled, as a small amount of water is often necessary for enzyme activity, but excess water will promote the reverse hydrolytic reaction.

Other key parameters include temperature, pH (or its equivalent in organic media), the molar ratio of substrates (alcohol to acyl donor), and enzyme loading. unam.mx Immobilization of the enzyme on a solid support can significantly improve its stability, reusability, and ease of separation from the reaction mixture, which is highly advantageous for industrial applications. nih.gov

Table 2: Key Parameters for Optimization of Biocatalytic Acylation

| Parameter | Effect on Reaction | Typical Optimization Strategy |

|---|---|---|

| Enzyme | Determines activity and selectivity | Screening of different lipases and esterases |

| Solvent | Influences enzyme activity and reaction equilibrium | Testing a range of non-polar organic solvents (e.g., hexane, toluene) |

| Acyl Donor | Affects reaction rate and byproducts | Comparing vinyl acetate, ethyl acetate, or acetic anhydride |

| Temperature | Impacts reaction rate and enzyme stability | Optimization studies, typically between 30-60 °C |

| Water Activity | Crucial for enzyme function and equilibrium position | Control via salt pairs or addition of molecular sieves |

| Enzyme Loading | Affects reaction time | Increasing concentration until rate is maximized without aggregation issues |

| Immobilization | Enhances stability and reusability | Testing various support materials (e.g., polymers, silica) |

By systematically optimizing these factors, a highly efficient and selective chemoenzymatic process for the production of enantiomerically pure 1-[(Methylthio)methyl]ethyl acetate can be developed.

Novel Synthetic Routes and Principles of Sustainable Chemistry in 1-[(Methylthio)methyl]ethyl Acetate Production

The synthesis of 1-[(methylthio)methyl]ethyl acetate involves the formation of a thioether and an ester. Modern synthetic strategies increasingly focus on sustainability, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A plausible and sustainable synthetic approach for 1-[(methylthio)methyl]ethyl acetate could involve a two-step process: the formation of a hydroxy-thioether intermediate, followed by its esterification.

Step 1: Synthesis of the Hydroxy-Thioether Intermediate

A green approach to forming the C-S bond is the anti-Markovnikov addition of a thiol to an alkene. organic-chemistry.org For instance, the reaction of methanethiol (B179389) with an appropriate allyl alcohol derivative could yield the desired hydroxy-thioether precursor. This reaction can often be conducted under solvent-free conditions or in environmentally benign solvents like water, sometimes promoted by catalysts such as cerium(III) chloride. organic-chemistry.org

Another sustainable method involves the use of isothiouronium salts as thiol-free reagents for the synthesis of thioethers from alcohols. researchgate.net This approach avoids the use of volatile and malodorous thiols. researchgate.netsciencedaily.com The reaction of an appropriate alcohol with an isothiouronium salt can proceed with high functional group tolerance. researchgate.net

Step 2: Esterification

The subsequent acetylation of the hydroxy-thioether intermediate to form 1-[(methylthio)methyl]ethyl acetate can be achieved through various methods. A classic approach is the reaction with acetyl chloride or acetic anhydride. To align with green chemistry principles, enzymatic catalysis presents a compelling alternative. Lipases, for example, can catalyze esterification under mild conditions, often with high selectivity, reducing the need for harsh reagents and simplifying purification. Chemoenzymatic strategies, which combine chemical and enzymatic steps, are gaining traction for the synthesis of various compounds, including acetates and peptides. acs.orgnih.govnih.gov

Principles of Sustainable Chemistry in Production:

The application of green chemistry principles is crucial for the modern synthesis of thioethers and esters. researchgate.netacsgcipr.org Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. acsgcipr.org For thioether synthesis, this includes moving away from traditional dipolar aprotic solvents where possible. acsgcipr.org

Catalysis: Employing catalytic reagents in small amounts over stoichiometric reagents. This includes the use of biocatalysts (enzymes), organocatalysts, and metal catalysts. organic-chemistry.orgresearchgate.netresearchgate.net Photocatalytic and electrochemical methods are also emerging as powerful tools in sustainable organic synthesis. researchgate.net

Waste Reduction: Implementing processes that minimize waste generation, such as one-pot syntheses where multiple reaction steps are carried out in the same reactor. researchgate.net

Advanced Methodologies for Characterization of Synthetic Intermediates and Final Products

A comprehensive characterization of 1-[(methylthio)methyl]ethyl acetate and its synthetic intermediates is essential to confirm the structure, purity, and yield of the synthesis. A combination of spectroscopic and chromatographic techniques would be employed.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. For 1-[(methylthio)methyl]ethyl acetate, one would expect characteristic signals for the methylthio group, the ethyl group of the acetate, and the methine and methylene (B1212753) protons of the core structure. Two-dimensional NMR techniques like HSQC and HMBC can provide further confirmation of the connectivity of the atoms. tandfonline.comresearchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound. tandfonline.comresearchgate.net High-resolution mass spectrometry (HRMS) can confirm the elemental composition. tandfonline.com Electron ionization (EI) mass spectra of similar thioether-containing compounds often show characteristic fragmentation patterns, including the cleavage of the carbon-sulfur bond. tandfonline.comresearchgate.netdocumentsdelivered.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions for 1-[(methylthio)methyl]ethyl acetate would include a strong C=O stretching band for the ester group and C-S stretching vibrations for the thioether.

Chromatographic Methods:

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are crucial for assessing the purity of the synthesized compound and for monitoring the progress of the reaction. acs.orgorgsyn.org When coupled with a mass spectrometer (GC-MS or LC-MS), these methods provide a powerful tool for the identification of the main product as well as any byproducts or impurities. researchgate.netmdpi.com

Illustrative Characterization Data:

| Technique | Expected Observations for 1-[(Methylthio)methyl]ethyl acetate |

| ¹H NMR | Signals corresponding to CH₃-S, S-CH₂-C, C-CH-O, O-C=O, and O-C-CH₃ protons with expected chemical shifts and coupling patterns. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyl carbon of the ester, the carbons adjacent to the sulfur and oxygen atoms, and the methyl and ethyl carbons. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns showing the loss of the acetate group and cleavage of the C-S bond. |

| IR Spec. | A strong absorption band around 1740 cm⁻¹ for the C=O stretch of the ester. C-S stretching vibrations in the fingerprint region. |

Biosynthetic Pathways and Natural Occurrence of 1 Methylthio Methyl Ethyl Acetate

Elucidation of Proposed Biosynthetic Routes to 1-[(Methylthio)methyl]ethyl Acetate (B1210297)

Characterization of Enzymatic Steps and Key Biocatalysts in 1-[(Methylthio)methyl]ethyl Acetate Biosynthesis:Without evidence of a biosynthetic pathway, there has been no investigation into the enzymes that might catalyze its formation.

Despite a comprehensive search, detailed scientific information specifically concerning the biosynthetic pathways, natural occurrence, transcriptional and translational regulation, and ecological significance of the chemical compound 1-[(Methylthio)methyl]ethyl acetate is not available in the currently accessible scientific literature.

Extensive database searches, including chemical repositories and scholarly articles, yielded basic chemical and physical properties of the compound. However, in-depth research articles and experimental data pertaining to its biological origin, its regulation at the genetic level, and its role in ecosystems could not be located.

The provided outline requires a thorough and scientifically accurate discussion of these specific biological and ecological aspects. Without published research on these topics for 1-[(Methylthio)methyl]ethyl acetate, it is not possible to generate an article that meets the required standards of detail and accuracy while strictly adhering to the requested structure and content.

Information is available for structurally related but distinct compounds, such as ethyl (methylthio)acetate. However, per the user's explicit instructions to focus solely on 1-[(Methylthio)methyl]ethyl acetate, this information cannot be used.

Therefore, the generation of the requested article is not feasible at this time due to the absence of the necessary scientific data. Further research and publication on the biological and ecological roles of 1-[(Methylthio)methyl]ethyl acetate would be required to fulfill this request.

Metabolic Transformations and Pharmacological Considerations of 1 Methylthio Methyl Ethyl Acetate

In Vitro Enzymatic Metabolism of 1-[(Methylthio)methyl]ethyl Acetate (B1210297)

The biotransformation of 1-[(Methylthio)methyl]ethyl acetate is initiated in vitro primarily through two major types of reactions: Phase I reactions, which introduce or expose functional groups, and Phase II reactions, which conjugate these groups with endogenous molecules. nih.gov These processes predominantly occur in the liver, where a high concentration of metabolic enzymes resides. nih.gov

The initial and a highly significant metabolic step for 1-[(Methylthio)methyl]ethyl acetate involves the hydrolysis of its ester linkage. This reaction is catalyzed by a class of enzymes known as esterases, which are ubiquitous in the body. nih.govresearchgate.net Esterases cleave the ester bond, yielding an alcohol and a carboxylic acid. researchgate.net In the case of 1-[(Methylthio)methyl]ethyl acetate, this hydrolysis results in the formation of 1-(methylthio)propan-2-ol and acetic acid. This reaction is a critical detoxification step, as it breaks down the parent compound into smaller, more polar molecules. youtube.com Esterases show a preference for hydrolyzing water-soluble esters with short-chain fatty acids. nih.gov

Table 1: Esterase-Mediated Hydrolysis of 1-[(Methylthio)methyl]ethyl Acetate

| Substrate | Enzyme | Primary Metabolites |

|---|

The methylthio group of 1-[(Methylthio)methyl]ethyl acetate or its hydrolyzed metabolite, 1-(methylthio)propan-2-ol, is susceptible to oxidative biotransformation. These Phase I reactions are primarily catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes. nih.govuomus.edu.iq Two common oxidative pathways for sulfur-containing compounds are S-oxidation and S-dealkylation. uomus.edu.iqyoutube.com

S-oxidation: This process involves the addition of an oxygen atom to the sulfur atom, first forming a sulfoxide (B87167) and, upon further oxidation, a sulfone. youtube.com These oxidized metabolites are generally more polar than the parent compound.

S-dealkylation: This pathway involves the oxidative cleavage of the carbon-sulfur bond, which would lead to the removal of the methyl group. uomus.edu.iq

Table 2: Potential Oxidative Metabolites of the Methylthio Moiety

| Substrate Moiety | Reaction | Enzyme System | Resulting Functional Group |

|---|---|---|---|

| Methylthio (-S-CH₃) | S-Oxidation | Cytochrome P450 | Sulfoxide (-SO-CH₃) |

| Sulfoxide (-SO-CH₃) | S-Oxidation | Cytochrome P450 | Sulfone (-SO₂-CH₃) |

Following Phase I hydrolysis, the primary metabolite, 1-(methylthio)propan-2-ol, possesses a hydroxyl group which can readily undergo Phase II conjugation reactions. nih.gov These reactions involve the addition of endogenous hydrophilic molecules, which significantly increases the water solubility of the metabolite, facilitating its excretion. nih.govnih.gov

The principal conjugation reactions include:

Glucuronidation: This is one of the most common Phase II reactions, where UDP-glucuronosyltransferase (UGT) enzymes catalyze the transfer of glucuronic acid to the hydroxyl group. nih.govnih.gov

Sulfation: In this reaction, sulfotransferase (SULT) enzymes mediate the transfer of a sulfonate group to the hydroxyl moiety. nih.govnih.gov

Glutathione (B108866) Conjugation: The parent compound or its reactive metabolites could also be conjugated with glutathione, a key cellular antioxidant, in reactions catalyzed by glutathione S-transferases (GSTs). nih.gov

These conjugation reactions result in the formation of highly polar and generally inactive metabolites that are primed for elimination. nih.gov

In Vivo Metabolic Fate and Tissue Distribution of 1-[(Methylthio)methyl]ethyl Acetate

The in vivo behavior of a compound encompasses its absorption, distribution throughout the body's tissues, and its eventual excretion.

Specific studies on the cellular uptake and subcellular distribution of 1-[(Methylthio)methyl]ethyl acetate are not extensively detailed in the available literature. However, based on its physicochemical properties—a relatively small molecule with a predicted LogP suggesting some lipophilicity—it is likely to be absorbed across cell membranes via passive diffusion. nih.gov

Once inside the cells, particularly hepatocytes in the liver, the compound would be subject to the metabolic enzymes located primarily in the cytoplasm (esterases) and the endoplasmic reticulum (CYP450 enzymes). nih.gov The resulting metabolites, being more polar, would have limited capacity to cross back over membranes and would be targeted for transport out of the cell for excretion. The distribution of metabolizing enzymes is not limited to the liver; other tissues such as the kidney, intestine, and lungs can also contribute to the biotransformation process. nih.gov

The final step in the metabolic processing of 1-[(Methylthio)methyl]ethyl acetate is the excretion of its metabolites from the body. The increased water solubility of the conjugated metabolites, such as glucuronide and sulfate (B86663) adducts, makes them ideal for elimination via the kidneys into the urine. nih.gov Metabolites can also be transported into the bile and eliminated through the feces. nih.gov

The terminal metabolites of 1-[(Methylthio)methyl]ethyl acetate are the final, stable products of the metabolic cascade. nih.govnih.gov Based on the established metabolic pathways, these would likely be the glucuronide and sulfate conjugates of 1-(methylthio)propan-2-ol and its oxidized forms (sulfoxide and sulfone). The identification and quantification of these terminal metabolites in urine and feces are crucial for understanding the complete metabolic fate of the parent compound. nih.govresearchgate.net

Table 3: Potential Terminal Metabolites and Excretion Pathways

| Precursor Metabolite | Conjugate | Potential Terminal Metabolite | Primary Excretion Pathway |

|---|---|---|---|

| 1-(Methylthio)propan-2-ol | Glucuronic Acid | 1-(Methylthio)propan-2-yl glucuronide | Urine |

| 1-(Methylthio)propan-2-ol | Sulfate | 1-(Methylthio)propan-2-yl sulfate | Urine |

| 1-(Methylsulfinyl)propan-2-ol | Glucuronic Acid | 1-(Methylsulfinyl)propan-2-yl glucuronide | Urine |

Identification and Characterization of Enzymatic Systems Responsible for 1-[(Methylthio)methyl]ethyl Acetate Biotransformation

The metabolic conversion of 1-[(Methylthio)methyl]ethyl acetate is primarily handled by two major groups of enzymes: carboxylesterases and various sulfur-oxidizing enzymes. These enzymatic systems are located in various tissues throughout the body, with the liver being the principal site of xenobiotic metabolism.

Carboxylesterases are a superfamily of enzymes that catalyze the hydrolysis of ester-containing compounds. nih.gov In humans, two major carboxylesterases, hCE1 and hCE2, are key players in drug metabolism. nih.gov Given the structure of 1-[(Methylthio)methyl]ethyl acetate, it is highly probable that it serves as a substrate for these enzymes. The hydrolysis of the acetate ester bond would result in the formation of 1-(methylthio)propan-2-ol and acetic acid. This reaction increases the polarity of the parent compound, facilitating its subsequent elimination from the body. Carboxylesterases are known to hydrolyze a wide array of substrates, including thioesters, and are found in high concentrations in the liver and intestines. nih.gov

The sulfur atom in 1-[(Methylthio)methyl]ethyl acetate is susceptible to oxidation, a reaction catalyzed by sulfur-oxidizing enzymes. This metabolic step is a common pathway for many sulfur-containing xenobiotics. The primary enzymes involved in this process are the flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) enzymes. nih.gov Sulfoxidation of the thioether moiety in 1-[(Methylthio)methyl]ethyl acetate would lead to the formation of the corresponding sulfoxide, 1-[(methylsulfinyl)methyl]ethyl acetate, and subsequently the sulfone, 1-[(methylsulfonyl)methyl]ethyl acetate. These oxidative metabolites are generally more water-soluble than the parent compound, which aids in their renal excretion.

The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the oxidation of a vast number of xenobiotics. researchgate.net Specifically for thioether compounds, several CYP isoforms have been identified as key catalysts in their sulfoxidation. nih.gov Research on the sulfoxidation of various thioether pesticides has demonstrated the involvement of multiple human CYP isoforms, including CYP1A2, CYP2B6, CYP2C9, CYP2C18, CYP2C19, CYP2D6, and CYP3A4. nih.gov It is plausible that one or more of these isoforms are also responsible for the oxidation of the methylthio group in 1-[(Methylthio)methyl]ethyl acetate.

Studies on other thiophene-containing drugs have specifically implicated CYP3A4, and to a lesser degree CYP2D6, in the oxidation of the sulfur atom to form reactive sulfoxide intermediates. nih.gov This suggests a potential pathway for the bioactivation of 1-[(Methylthio)methyl]ethyl acetate, where the resulting sulfoxide could be more chemically reactive than the parent compound. The table below summarizes the key human P450 isoforms known to be involved in the metabolism of thioether compounds.

| Enzyme Family | Key Isoforms Involved in Thioether Metabolism |

| Cytochrome P450 | CYP1A2, CYP2B6, CYP2C9, CYP2C18, CYP2C19, CYP2D6, CYP3A4 |

| Flavin-containing Monooxygenase | FMO1 |

Table 1: Key Human P450 and FMO Isoforms in Thioether Metabolism. Data derived from studies on thioether pesticides. nih.gov

Comparative Metabolic Profiling of 1-[(Methylthio)methyl]ethyl Acetate Across Diverse Biological Systems

The metabolic profile of a xenobiotic can vary significantly between different species, a factor that is critical in the preclinical assessment of new chemical entities. While no direct comparative metabolic studies have been published for 1-[(Methylthio)methyl]ethyl acetate, general knowledge of xenobiotic metabolism allows for informed predictions.

Species differences in the expression and activity of carboxylesterases and cytochrome P450 enzymes are well-documented. For instance, the relative contribution of different CYP isoforms to the metabolism of a compound can differ between rats, dogs, and humans. Such variations can lead to different metabolite profiles and pharmacokinetic properties.

In vitro metabolic studies using liver microsomes or hepatocytes from various species are a standard approach to investigate these differences. For a compound like 1-[(Methylthio)methyl]ethyl acetate, one would expect to see varying rates of ester hydrolysis and sulfoxidation across species. The table below illustrates a hypothetical comparative metabolic profile based on general principles of drug metabolism.

| Biological System | Predicted Primary Metabolic Pathway | Predicted Major Metabolites |

| Human Liver Microsomes | Ester Hydrolysis & Sulfoxidation | 1-(methylthio)propan-2-ol, 1-[(methylsulfinyl)methyl]ethyl acetate |

| Rat Liver Microsomes | Ester Hydrolysis & Sulfoxidation | 1-(methylthio)propan-2-ol, 1-[(methylsulfinyl)methyl]ethyl acetate |

| Dog Liver Microsomes | Potentially higher rate of Sulfoxidation | 1-[(methylsulfinyl)methyl]ethyl acetate, 1-[(methylsulfonyl)methyl]ethyl acetate |

Table 2: Hypothetical Comparative Metabolic Profile of 1-[(Methylthio)methyl]ethyl Acetate. This table is predictive and not based on experimental data for this specific compound.

Exploration of Biological Activities and Molecular Mechanisms of 1 Methylthio Methyl Ethyl Acetate

Cellular and Subcellular Targets of 1-[(Methylthio)methyl]ethyl Acetate (B1210297)

A thorough search of scientific databases reveals no specific studies that have identified the cellular or subcellular targets of 1-[(Methylthio)methyl]ethyl acetate. While general principles of pharmacology suggest that its ester and thioether functional groups could potentially interact with various biological molecules, there is no empirical evidence to confirm such interactions for this specific compound.

There is currently no available data on the ligand-receptor interaction dynamics or binding kinetics of 1-[(Methylthio)methyl]ethyl acetate. Research into how this molecule might bind to specific biological receptors, including the affinity and rate of such interactions, has not been published. Studies on other sulfur-containing small molecules suggest that the sulfur atom can play a role in receptor binding, but these findings are not directly transferable to the compound . rsc.org

No studies have been found that investigate the ability of 1-[(Methylthio)methyl]ethyl acetate to modulate or inhibit enzymatic activity. Thioesters are a class of compounds known to be involved in various metabolic pathways, often as intermediates. wikipedia.orgbiologyinsights.com However, specific research into how 1-[(Methylthio)methyl]ethyl acetate might act as a substrate or inhibitor for specific enzymes is absent from the scientific literature.

There is a clear lack of research into the effects of 1-[(Methylthio)methyl]ethyl acetate on key cellular signaling pathways such as angiogenesis (the formation of new blood vessels), apoptosis (programmed cell death), and cellular metabolism. While some thioether-containing compounds have been investigated for their potential to induce apoptosis or inhibit angiogenesis, these studies have focused on structurally distinct molecules. nih.govresearch-nexus.net There is no data to suggest that 1-[(Methylthio)methyl]ethyl acetate possesses similar activities.

Investigation of Proposed Biological Roles and Chemosensory Potentials of 1-[(Methylthio)methyl]ethyl Acetate

No specific biological roles for 1-[(Methylthio)methyl]ethyl acetate have been proposed or investigated in the scientific literature. In terms of its chemosensory potential, while many sulfur-containing esters are known for their distinct and often potent odors, the specific olfactory or taste properties of 1-[(Methylthio)methyl]ethyl acetate have not been formally documented. General knowledge of related compounds suggests it may possess a characteristic odor, but empirical data from sensory panel evaluations or olfactory receptor studies is not available. acs.orgnih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of 1-[(Methylthio)methyl]ethyl Acetate and its Structural Analogs

No structure-activity relationship (SAR) studies focusing on 1-[(Methylthio)methyl]ethyl acetate and its structural analogs have been published. Such studies are crucial for understanding how chemical structure relates to biological activity and for the rational design of new compounds with desired properties.

A critical component of SAR studies involves the systematic modification of a molecule's functional groups. In the case of 1-[(Methylthio)methyl]ethyl acetate, this would involve altering the acetate ester moiety to explore how these changes impact biological activity. However, no research detailing such modifications or their biological consequences has been reported.

Impact of Alterations to the Methylthio Group on Molecular Interactions

There is currently no available research specifically investigating the impact of alterations to the methylthio group on the molecular interactions of 1-[(Methylthio)methyl]ethyl acetate. In broader medicinal chemistry, the methylthio group (-SCH3) is known to influence a molecule's properties such as lipophilicity, metabolic stability, and its ability to engage in specific non-covalent interactions like hydrogen bonding and van der Waals forces. However, without experimental data for this particular compound, any discussion of how modifications to this group (e.g., oxidation to sulfoxide (B87167) or sulfone, or replacement with other functional groups) would affect its biological target binding is purely speculative.

Influence of Stereochemistry on Biological Efficacy and Selectivity

The structure of 1-[(Methylthio)methyl]ethyl acetate contains a stereocenter at the carbon atom to which the acetate and the (methylthio)methyl groups are attached. This means the compound can exist as two enantiomers (R and S forms). The spatial arrangement of these groups can be critical for biological activity, as biomolecules like enzymes and receptors are often chiral and will interact differently with each enantiomer. One enantiomer may exhibit higher efficacy or a different selectivity profile compared to the other. However, the scientific literature does not currently contain studies that have synthesized the individual enantiomers of 1-[(Methylthio)methyl]ethyl acetate or evaluated their differential biological effects.

Computational Modeling and Molecular Docking Approaches for Predicting Biological Interactions of 1-[(Methylthio)methyl]ethyl Acetate

No computational modeling or molecular docking studies specifically targeting 1-[(Methylthio)methyl]ethyl acetate are present in the published scientific literature. Such studies would theoretically be valuable for predicting its potential biological targets and understanding its binding modes. A typical workflow would involve generating a 3D model of the compound and docking it into the binding sites of various known biological targets to calculate binding affinities and predict interactions. The absence of such research indicates that the compound has not yet been a focus of computational drug discovery or molecular modeling efforts.

Advanced Analytical Techniques for 1 Methylthio Methyl Ethyl Acetate Research

Chromatographic Methods for High-Resolution Separation and Purification of 1-[(Methylthio)methyl]ethyl Acetate (B1210297)

Chromatographic techniques are indispensable for the separation of "1-[(Methylthio)methyl]ethyl acetate" from complex mixtures, enabling its purification and quantification. Gas chromatography and high-performance liquid chromatography are the primary methods employed for this purpose, with chiral chromatography being essential for assessing enantiomeric purity.

Optimization of Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like "1-[(Methylthio)methyl]ethyl acetate". The optimization of GC-MS parameters is crucial for achieving high resolution, sensitivity, and reproducibility.

Key parameters for the GC-MS analysis of "1-[(Methylthio)methyl]ethyl acetate" include the choice of the capillary column, the temperature program of the oven, the injector settings, and the mass spectrometer parameters. A mid-polarity column, such as one coated with a stationary phase of 5% phenyl-polydimethylsiloxane, is often suitable for the separation of moderately polar compounds. The temperature program should be designed to ensure the efficient separation of the analyte from any impurities or other components in the sample. A typical temperature program might start at a low temperature to trap the analytes, followed by a ramp to a higher temperature to elute them.

The mass spectrometer, when operated in electron ionization (EI) mode, will generate a characteristic fragmentation pattern for "1-[(Methylthio)methyl]ethyl acetate" that can be used for its identification. The resulting mass spectrum is a molecular fingerprint that allows for unambiguous identification when compared to a reference spectrum.

Table 1: Illustrative Optimized GC-MS Parameters for 1-[(Methylthio)methyl]ethyl Acetate Analysis

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 20:1 |

| Oven Program | 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-400 |

| Solvent Delay | 3 min |

Development of High-Performance Liquid Chromatography (HPLC) Assays

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not sufficiently volatile for GC analysis. For "1-[(Methylthio)methyl]ethyl acetate", reversed-phase HPLC is a common approach.

The development of an HPLC assay involves the selection of an appropriate column, mobile phase, and detector. A C18 column is a popular choice for reversed-phase separations. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and may be run in either isocratic or gradient elution mode. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve better separation of complex samples.

Detection can be accomplished using a UV detector, as the ester and thioester functional groups exhibit some absorbance in the low UV region. For higher sensitivity and selectivity, a mass spectrometer can be used as the detector (LC-MS).

Table 2: Illustrative HPLC Assay Parameters for 1-[(Methylthio)methyl]ethyl Acetate

| Parameter | Value |

| HPLC System | |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | |

| Type | UV-Vis Diode Array Detector (DAD) |

| Wavelength | 210 nm |

Chiral Chromatographic Separation for Enantiomeric Purity Assessment

"1-[(Methylthio)methyl]ethyl acetate" possesses a chiral center, meaning it can exist as two enantiomers. In many applications, particularly in the pharmaceutical and flavor industries, it is essential to separate and quantify these enantiomers. Chiral chromatography is the most effective method for this purpose.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for a broad range of chiral compounds. The choice of the mobile phase, which can be either a normal-phase (e.g., hexane/isopropanol) or a reversed-phase solvent system, is critical for achieving optimal separation.

The development of a chiral separation method involves screening different CSPs and mobile phases to find the combination that provides the best resolution of the enantiomeric pair.

Spectroscopic Methodologies for Comprehensive Characterization

Spectroscopic techniques are employed to elucidate the molecular structure of "1-[(Methylthio)methyl]ethyl acetate" and to confirm the presence of its characteristic functional groups. Nuclear magnetic resonance, infrared, and Raman spectroscopy each provide unique and complementary information.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of "1-[(Methylthio)methyl]ethyl acetate".

In the ¹H NMR spectrum, the chemical shift, integration, and multiplicity of each signal correspond to a specific proton or group of protons in the molecule. For "1-[(Methylthio)methyl]ethyl acetate", one would expect to see distinct signals for the methyl protons of the thioether and acetate groups, as well as for the methine and methylene (B1212753) protons of the ethyl chain.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of the electronic environment of each carbon. The carbonyl carbons of the ester and thioester groups would appear at the downfield end of the spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for 1-[(Methylthio)methyl]ethyl Acetate in CDCl₃

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (Acetate) | ~2.1 | Singlet | 3H |

| CH₃ (Thioether) | ~2.2 | Singlet | 3H |

| CH₂ | ~2.9 | Doublet | 2H |

| CH | ~5.1 | Triplet | 1H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | ||

| CH₃ (Acetate) | ~21 | ||

| CH₃ (Thioether) | ~15 | ||

| CH₂ | ~35 | ||

| CH | ~70 | ||

| C=O (Acetate) | ~170 | ||

| C=O (Thioester) | ~195 |

Infrared (IR) and Raman Spectroscopy for Functional Group Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.

The IR spectrum of "1-[(Methylthio)methyl]ethyl acetate" would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ester and thioester groups. The C-O stretching vibrations of the ester group would also be prominent. The presence of C-H stretching and bending vibrations from the methyl and methylene groups would also be observed.

Raman spectroscopy, which is based on the inelastic scattering of light, can provide additional information, particularly for non-polar bonds. The S-C bond of the thioether and the C-S bond of the thioester may give rise to more distinct signals in the Raman spectrum compared to the IR spectrum.

Table 4: Characteristic IR and Raman Vibrational Frequencies for 1-[(Methylthio)methyl]ethyl Acetate

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O (Ester) | Stretch | 1740-1750 (Strong) | 1740-1750 (Weak) |

| C=O (Thioester) | Stretch | 1690-1710 (Strong) | 1690-1710 (Moderate) |

| C-O (Ester) | Stretch | 1200-1250 (Strong) | Weak |

| C-S (Thioester) | Stretch | 600-800 (Moderate) | 600-800 (Strong) |

| C-H (sp³) | Stretch | 2850-3000 (Moderate) | 2850-3000 (Strong) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unequivocal identification of 1-[(Methylthio)methyl]ethyl acetate. Unlike nominal mass instruments, HRMS analyzers, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), provide mass measurements with high accuracy (typically below 5 ppm error) and high resolving power. nih.govresearchgate.net This capability is crucial for determining the elemental composition of an unknown analyte or confirming the identity of a target compound.

Molecular Formula Determination The primary advantage of HRMS is its ability to determine a unique elemental formula from a highly accurate mass measurement. The molecular formula for 1-[(Methylthio)methyl]ethyl acetate is C6H12O2S. nih.gov An HRMS instrument measures the mass-to-charge ratio (m/z) of the molecular ion with great precision. For the protonated molecule ([M+H]⁺), the theoretical exact mass is 149.06308 Da. uni.lu By comparing the experimentally measured m/z value to the theoretical mass calculated for potential elemental compositions, HRMS can definitively confirm the formula C6H12O2S, distinguishing it from other isobaric compounds (molecules with the same nominal mass but different exact masses and formulas).

Table 1: HRMS Data for 1-[(Methylthio)methyl]ethyl Acetate Adducts

| Adduct Form | Chemical Formula | Theoretical m/z (Da) |

| [M+H]⁺ | C₆H₁₃O₂S⁺ | 149.06308 |

| [M+Na]⁺ | C₆H₁₂O₂SNa⁺ | 171.04502 |

| [M+NH₄]⁺ | C₆H₁₆O₂SN⁺ | 166.08962 |

Data sourced from predicted values for CID 12355469. uni.lu

Fragmentation Analysis Tandem mass spectrometry (HRMS/MS) provides structural insights by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. While specific experimental fragmentation data for 1-[(Methylthio)methyl]ethyl acetate is not widely published, a plausible fragmentation pathway can be predicted based on its chemical structure, which contains an ester and a thioether linkage. Collision-Induced Dissociation (CID) would likely initiate cleavage at the most labile bonds.

Key predicted fragmentation patterns include:

Loss of the acetyl group: Cleavage of the ester bond could result in the loss of a neutral CH₂CO molecule (42.01 Da), producing a fragment ion.

Loss of the entire acetate moiety: A common pathway for esters is the loss of the acetic acid molecule (CH₃COOH), resulting in a characteristic fragment.

Cleavage adjacent to the sulfur atom: The C-S bonds can be cleaved, leading to fragments containing the methylthio group (CH₃S) or the larger part of the molecule. miamioh.edu

Analysis of the accurate masses of these product ions allows for the assignment of their elemental compositions, providing strong evidence for the original molecule's structure. nih.gov

Table 2: Predicted HRMS/MS Fragments for [C₆H₁₂O₂S+H]⁺

| Precursor m/z (Da) | Predicted Fragment | Fragment Formula | Fragment m/z (Da) | Neutral Loss |

| 149.06308 | Acetyl Cation | C₂H₃O⁺ | 43.01839 | C₄H₁₀OS |

| 149.06308 | Thioanisole-like fragment | C₃H₇S⁺ | 75.02630 | C₃H₆O₂ |

| 149.06308 | Loss of Acetic Acid | C₄H₉S⁺ | 89.04200 | C₂H₄O₂ |

Fragmentation pathways are proposed based on general principles of mass spectrometry. miamioh.edudocbrown.info

Development of Quantitative Analytical Methods for 1-[(Methylthio)methyl]ethyl Acetate in Complex Matrices

Quantifying 1-[(Methylthio)methyl]ethyl acetate in complex samples, such as food, beverages, or environmental water, requires robust and validated analytical methods. The development process aims to create a procedure that is not only sensitive and specific but also accurate, precise, and reliable over a range of concentrations. Liquid chromatography (LC) or gas chromatography (GC) coupled with tandem mass spectrometry (MS/MS) are the preferred techniques for this purpose due to their high selectivity and sensitivity. researchgate.neteurl-pesticides.eu

The development of a quantitative method involves several key stages:

Selection of an Analytical Technique: For a semi-volatile compound like 1-[(Methylthio)methyl]ethyl acetate, both GC-MS/MS and LC-MS/MS could be suitable. The choice depends on the matrix and potential interferences.

Optimization of Separation: Chromatographic conditions (e.g., column type, temperature gradient for GC, mobile phase composition for LC) are optimized to achieve good peak shape and separation from matrix components. eurl-pesticides.euvnu.edu.vn

Optimization of MS/MS Detection: In MS/MS, a specific precursor ion (e.g., m/z 149.1 for the [M+H]⁺ ion) is selected and fragmented. The instrument then monitors one or more specific product ions. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), drastically reduces background noise and enhances selectivity.

Method Validation: The method is rigorously validated according to international guidelines (e.g., SANCO, ICH) to ensure its performance. eurl-pesticides.eudcu.ie This involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (as recovery), and precision (repeatability and reproducibility).

Table 3: Key Validation Parameters for a Quantitative Method

| Parameter | Description | Typical Acceptance Criteria |

| Linearity (R²) | Assesses the correlation between analyte concentration and instrument response. | R² ≥ 0.99 |

| Accuracy (% Recovery) | Measures the closeness of the measured value to the true value, often determined by spiking a blank matrix. | 70-120% |

| Precision (% RSD) | Measures the degree of scatter between a series of measurements. | ≤ 20% |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-Noise ratio ≥ 3 |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10 |

Acceptance criteria are based on general guidelines for residue analysis. eurl-pesticides.euvnu.edu.vn

Optimization of Sample Preparation and Extraction Protocols from Biological and Environmental Samples

Effective sample preparation is a critical prerequisite for the successful analysis of 1-[(Methylthio)methyl]ethyl acetate from intricate matrices. The primary goals are to isolate the analyte from interfering substances (e.g., proteins, fats, salts), concentrate it to a detectable level, and transfer it into a solvent compatible with the analytical instrument. nih.govnih.gov The optimization of these protocols is essential to maximize recovery and minimize matrix effects.

Common Extraction Techniques

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. For a compound of intermediate polarity like 1-[(Methylthio)methyl]ethyl acetate, solvents such as ethyl acetate are highly effective. researchgate.netchromforum.org Optimization parameters include the choice of extraction solvent, the sample-to-solvent ratio, pH adjustment of the aqueous phase to ensure the analyte is in a neutral form, and the extraction time/mixing method.

Solid-Phase Extraction (SPE): SPE has become a popular alternative to LLE, offering higher analyte recovery, reduced solvent consumption, and easier automation. dcu.iedundee.ac.uk The process involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. For 1-[(Methylthio)methyl]ethyl acetate, a reversed-phase sorbent like C18 would be a logical choice.

Optimization of an SPE Protocol

Developing an SPE method requires careful optimization of each step:

Sorbent Selection: Choosing a sorbent with appropriate chemistry (e.g., reversed-phase, normal-phase, or ion-exchange) to retain the target analyte while allowing interferences to pass through. uni-due.de

Conditioning: Wetting the sorbent with a solvent like methanol, followed by equilibration with water or a buffer, to ensure reproducible retention.

Loading: Applying the sample at an optimal flow rate to allow for sufficient interaction between the analyte and the sorbent.

Washing: Rinsing the cartridge with a weak solvent to remove co-extracted interferences without eluting the analyte of interest.

Elution: Using a small volume of a strong organic solvent (e.g., ethyl acetate, acetonitrile, or methanol) to desorb the analyte from the sorbent. nih.govnih.gov

Table 4: Example of an Optimized SPE Protocol for Extraction from an Aqueous Sample

| Step | Procedure | Purpose |

| 1. Sorbent | C18 Cartridge (e.g., 500 mg) | Retain the moderately non-polar analyte. |

| 2. Conditioning | Pass 5 mL of methanol, followed by 5 mL of deionized water. | Activate the sorbent functional groups. |

| 3. Loading | Pass the aqueous sample (pH adjusted if necessary) at a flow rate of 1-2 mL/min. | Adsorb the analyte onto the C18 sorbent. |

| 4. Washing | Pass 5 mL of 5% methanol in water. | Remove polar impurities and salts. |

| 5. Elution | Pass 2 mL of ethyl acetate. | Desorb the purified 1-[(Methylthio)methyl]ethyl acetate. |

| 6. Post-Elution | Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis. | Concentrate the analyte and ensure solvent compatibility. |

This protocol is a generalized example based on standard SPE methods. dcu.iedundee.ac.uk

Environmental Fate and Ecotoxicological Considerations of 1 Methylthio Methyl Ethyl Acetate

Degradation Pathways and Kinetics in Environmental Compartments

Hydrolytic Stability and Transformation in Aquatic Environments

No data is currently available on the rate and products of hydrolysis for 1-[(Methylthio)methyl]ethyl acetate (B1210297) in aquatic environments.

Photodegradation Mechanisms Under Simulated Environmental Conditions

There is no information regarding the photodegradation of 1-[(Methylthio)methyl]ethyl acetate.

Microbial Biodegradation and Biotransformation in Soil and Water

No studies have been found that investigate the microbial degradation of 1-[(Methylthio)methyl]ethyl acetate in soil or water systems.

Environmental Mobility and Persistence Studies in Geosphere and Hydrosphere

There is no available data on the mobility, such as adsorption/desorption characteristics, and persistence of 1-[(Methylthio)methyl]ethyl acetate in soil and water.

Bioaccumulation and Biomagnification Potential in Trophic Levels

Information on the potential for 1-[(Methylthio)methyl]ethyl acetate to bioaccumulate in organisms or biomagnify through the food chain is not available.

Identification of Environmental Transformation Products of 1-[(Methylthio)methyl]ethyl Acetate

As no degradation studies have been identified, there is no information on the environmental transformation products of 1-[(Methylthio)methyl]ethyl acetate.

Conclusions and Future Research Trajectories

Synthesis of Key Academic Findings and Insights Regarding 1-[(Methylthio)methyl]ethyl Acetate (B1210297)

A thorough examination of academic and scientific databases yields minimal information on 1-[(Methylthio)methyl]ethyl acetate. The primary available data is its basic chemical identification. The compound is registered under the CAS number 74586-09-7. nih.govchemicalbook.com Its molecular formula is C6H12O2S, and it is also known by its IUPAC name, 1-methylsulfanylpropan-2-yl acetate. nih.govuni.lu

The Human Metabolome Database acknowledges the existence of 1-(Methylsulfanyl)-1-oxopropan-2-yl acetate (an isomer) and states that "very few articles have been published" on it, a finding that extends to 1-[(Methylthio)methyl]ethyl acetate itself. hmdb.ca Beyond these identifiers, the bulk of available information consists of computationally predicted properties, as detailed in the table below. There is a conspicuous absence of published experimental data on its synthesis, characterization, or application in peer-reviewed journals.

Interactive Data Table: Computed Properties of 1-[(Methylthio)methyl]ethyl acetate

| Property | Value | Source |

| Molecular Formula | C6H12O2S | PubChem nih.gov |

| Molecular Weight | 148.23 g/mol | PubChem nih.gov |

| IUPAC Name | 1-methylsulfanylpropan-2-yl acetate | PubChem nih.gov |

| CAS Number | 74586-09-7 | PubChem nih.gov |

| XLogP3 (Predicted) | 1.2 | PubChem nih.gov |

| Monoisotopic Mass | 148.05580079 Da | PubChem nih.gov |

This table represents computed data and not experimentally verified values.

Identification of Persistent Research Gaps and Emerging Frontiers in 1-[(Methylthio)methyl]ethyl Acetate Research

The most significant finding regarding 1-[(Methylthio)methyl]ethyl acetate is the vastness of the research gap. Essentially, the entire scientific profile of this compound is a research frontier. Key areas where knowledge is completely lacking include:

Synthesis: There are no published, readily accessible methods for the synthesis of 1-[(Methylthio)methyl]ethyl acetate. While general esterification and thioetherification reactions could theoretically produce this molecule, specific reaction conditions, catalysts, yields, and purification methods have not been documented.

Spectroscopic and Physicochemical Characterization: Beyond computed values, there is no published experimental data on its spectroscopic properties (e.g., NMR, IR, Mass Spectrometry) or its physicochemical characteristics (e.g., melting point, boiling point, density, solubility).

Chemical Reactivity: The reactivity of the ester and thioether functional groups in this specific molecular arrangement has not been studied. Understanding its stability, decomposition pathways, and potential for further chemical modification is a fundamental research gap.

Biological Activity: There is no information on the biological effects of 1-[(Methylthio)methyl]ethyl acetate. Its metabolic fate, toxicity, and any potential pharmacological or toxicological properties are unknown.

Prospective Avenues for Translational Research and Innovation Based on 1-[(Methylthio)methyl]ethyl Acetate

Given the lack of foundational research, any discussion of translational applications is purely speculative. However, by examining related compounds, potential areas of interest can be hypothesized, which may stimulate initial research. For instance, many sulfur-containing esters are known for their distinct aromas and are used as flavoring agents. nih.govchemicalbook.comchemicalbook.com A primary avenue for initial investigation would be:

Flavor and Fragrance Industry: The structural similarity to other volatile sulfur-containing esters suggests that 1-[(Methylthio)methyl]ethyl acetate could possess unique organoleptic properties. Sensory evaluation could determine if it has potential as a novel food flavoring or fragrance ingredient.

Agrochemicals and Pharmaceuticals: The presence of both a thioether and an ester moiety could impart interesting biological activities. Many pesticides and pharmaceuticals contain these functional groups. Screening for herbicidal, insecticidal, antifungal, or other pharmacological activities could be a long-term research goal once the compound is synthesized and characterized.

Material Science: The thioether group could be of interest in polymer and materials science, potentially as a monomer or an additive influencing the properties of materials.

Recommendations for Interdisciplinary Collaboration and Advanced Research Methodologies

The study of 1-[(Methylthio)methyl]ethyl acetate is an open field that would benefit significantly from a collaborative and modern research approach.

Interdisciplinary Collaboration: A team of organic chemists to develop a reliable synthesis, analytical chemists to perform detailed spectroscopic and physical characterization, and biochemists or pharmacologists to investigate its biological activity would be essential for a comprehensive understanding of this compound. Collaboration with flavor chemists could also rapidly assess its potential in that industry.

Advanced Research Methodologies:

High-Throughput Screening: Once a synthetic route is established, high-throughput screening methods could be employed to rapidly assess its biological activity against a wide range of targets.

Computational Chemistry: While some basic properties have been computed, more advanced computational modeling could predict its reactivity, potential metabolic pathways, and interactions with biological macromolecules, thus guiding experimental work.

Green Chemistry Approaches: The development of a synthetic route should prioritize green chemistry principles, such as using non-toxic solvents, catalytic methods, and energy-efficient processes.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and characterizing 1-[(Methylthio)methyl]ethyl acetate in complex mixtures?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) for separation and identification, as demonstrated in studies of structurally similar esters like ethyl acetate and methyl (methylthio) acetate. Optimize column parameters (e.g., polar stationary phases) to resolve sulfur-containing analogs . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the thioether and ester functional groups. For quantification, pair high-performance liquid chromatography (HPLC) with UV detection at 210–230 nm, where sulfur-containing compounds exhibit absorption .

Q. How can researchers optimize the synthesis of 1-[(Methylthio)methyl]ethyl acetate to maximize yield and purity?

- Methodology : Employ esterification reactions between (methylthio)methanol and ethyl acetate derivatives under acid catalysis (e.g., sulfuric acid). Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (60–80°C) to avoid thioether degradation. Purify using fractional distillation or preparative HPLC, noting that sulfur-containing intermediates may require inert atmospheres to prevent oxidation .

Q. What solvent systems are suitable for chromatographic separation of 1-[(Methylthio)methyl]ethyl acetate from co-eluting compounds?

- Methodology : Use binary mobile phases such as hexane:ethyl acetate (8:2) for normal-phase chromatography or methanol:water (70:30) with 0.1% formic acid for reverse-phase HPLC. The sulfur atom’s polarity may necessitate ion-pairing agents (e.g., tetrabutylammonium bromide) to improve peak symmetry .

Advanced Research Questions

Q. What experimental strategies can assess the stability of 1-[(Methylthio)methyl]ethyl acetate under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 25°C, 40°C, and 60°C. Analyze degradation products via LC-MS/MS and quantify hydrolysis rates using kinetic modeling. Compare results to structurally related esters (e.g., methyl acetate) to identify stability trends linked to the thioether moiety .

Q. How can researchers evaluate the biological activity of 1-[(Methylthio)methyl]ethyl acetate in anti-proliferative assays?

- Methodology : Test in vitro using human cell lines (e.g., WRL-68) with dose-response curves (0.1–100 µM). Use MTT assays to measure viability and flow cytometry to assess apoptosis/necrosis. Include controls for solvent cytotoxicity (e.g., DMSO or ethanol) and validate results with positive controls like doxorubicin .

Q. How should contradictory data on the reactivity of 1-[(Methylthio)methyl]ethyl acetate with nucleophiles be resolved?

- Methodology : Replicate conflicting studies under standardized conditions (solvent, temperature, reagent purity). Use quantum mechanical calculations (e.g., DFT) to model transition states and identify steric/electronic effects from the thioether group. Cross-validate experimental and computational results with kinetic isotope effects or Hammett plots .

Q. What mechanistic insights can be gained from studying the interaction of 1-[(Methylthio)methyl]ethyl acetate with metalloenzymes?

- Methodology : Perform enzyme inhibition assays (e.g., acetylcholinesterase or cytochrome P450) to measure IC₅₀ values. Characterize binding modes using X-ray crystallography or molecular docking simulations. Compare inhibition potency to non-sulfur analogs to elucidate the role of the methylthio group in enzyme active sites .

Q. How does 1-[(Methylthio)methyl]ethyl acetate interact with lipid bilayers or protein matrices in drug delivery systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.